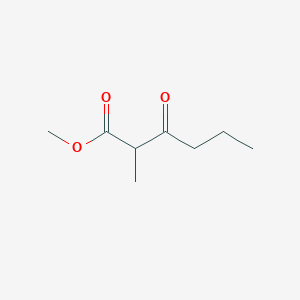

Methyl 2-methyl-3-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

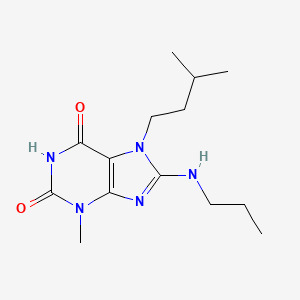

“Methyl 2-methyl-3-oxohexanoate” is an organic compound commonly used in the manufacture of fragrances, drugs, and other chemicals . It is also known as "Methyl Butyrylacetate" .

Synthesis Analysis

“Methyl 2-methyl-3-oxohexanoate” can be used as a condensation reagent, a diazotization reagent, and an addition reagent. It plays a catalytic role in some organic synthesis reactions and can also play a role in some drug synthesis . The synthesis of similar compounds has been accomplished by the conversion of 2-methylhexanoyl chloride with Meldrum’s acid .Molecular Structure Analysis

The molecular formula of “Methyl 2-methyl-3-oxohexanoate” is C7H12O3 . Its average mass is 144.168 Da and its monoisotopic mass is 144.078644 Da .Chemical Reactions Analysis

“Methyl 2-methyl-3-oxohexanoate” can participate in various chemical reactions due to its structure. For instance, it can be used as a condensation reagent, a diazotization reagent, and an addition reagent .Physical And Chemical Properties Analysis

“Methyl 2-methyl-3-oxohexanoate” has a molecular weight of 144.17 g/mol . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of Fluorescent Probes : Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a derivative of Methyl 2-methyl-3-oxohexanoate, is used in the synthesis of fluorescent molecules for studying lipid bilayers in biological membranes (Balo, Fernández, García‐Mera, & López, 2000).

Tobacco Flavoring : Methyl 3-(2-oxo-cyclohexyl)propionate, synthesized from Methyl 2-methyl-3-oxohexanoate, is used as a tobacco additive (Zhao Yu, 2010).

Organometallics : The lithium enolate of methyl 2,2,4-triethyl-3-oxohexanoate, a related compound, is used in the synthesis of zirconocene enolate complexes (Stuhldreier, Keul, Höcker, & Englert, 2000).

Catalysis Optimization : In the optimization of chemical processes such as the hydrogenation of o-cresol to 2-methyl-cyclohexanol, genetic algorithms are used for maximizing productivity (Rezende, Costa, Costa, Maciel, & Filho, 2008).

Aviation Fuels : A new process for synthesizing high-density jet fuel using methyl benzaldehydes and cyclohexanone, derived from Methyl 2-methyl-3-oxohexanoate, was developed (Xu, Li, Li, Han, Wang, Cong, Wang, & Tao, 2018).

Biological Applications

- GABA Metabolism and Insulin Secretion : Studies show that the transamination of branched-chain 2-oxoacids, like Methyl 2-methyl-3-oxohexanoate, influences GABA metabolism and insulin secretion in isolated islets (Pizarro-Delgado, Hernández-Fisac, Martín-del-Río, & Tamarit-Rodriguez, 2009).

Synthetic Chemistry

Palladium Complex Synthesis : Methylation of derivatives of Methyl 2-methyl-3-oxohexanoate is used in the synthesis of palladium complexes with functionalized heterocyclic carbenes (Glas, 2001).

Synthesis of Banana Volatile : An enzymatic method to synthesize the banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate from methyl 3-oxohexanoate demonstrates the versatility of Methyl 2-methyl-3-oxohexanoate in flavor synthesis (Kallergi, Kalaitzakis, & Smonou, 2011).

Safety and Hazards

“Methyl 2-methyl-3-oxohexanoate” is classified under GHS07 for safety and hazards. It has hazard statements H227, H302, H315, H319, H335, and precautionary statements P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Eigenschaften

IUPAC Name |

methyl 2-methyl-3-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-5-7(9)6(2)8(10)11-3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHHRAFOJRISDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2908428.png)

![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2908431.png)

![Ethyl 2-(3-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2908437.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2908438.png)

![3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2908440.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2908444.png)

![N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2908445.png)